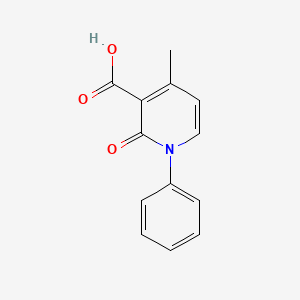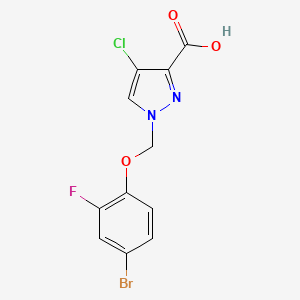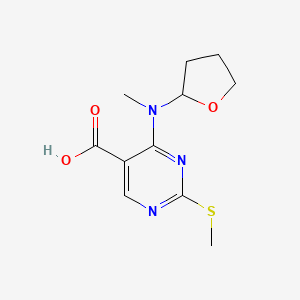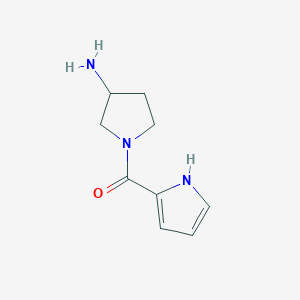
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone is a compound that features both pyrrolidine and pyrrole rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 1H-pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .
Applications De Recherche Scientifique
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with significant biological activity.
Pyrrole: Another nitrogen-containing heterocycle, often used in the synthesis of pharmaceuticals and other bioactive compounds
Uniqueness
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone is unique due to its combination of both pyrrolidine and pyrrole rings, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(3-aminopyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C9H13N3O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h1-2,4,7,11H,3,5-6,10H2 |
Clé InChI |
GJQNJFPZXSTEGP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C(=O)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






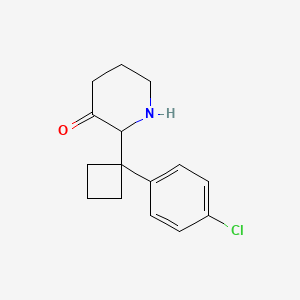
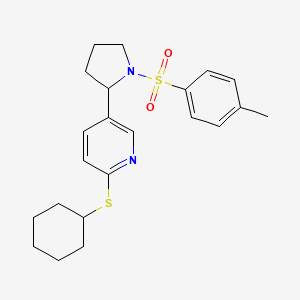

![11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B11814522.png)
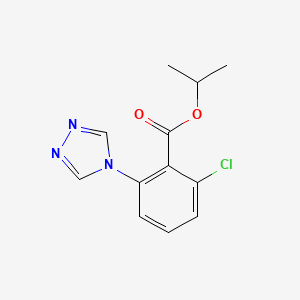

![3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester](/img/structure/B11814538.png)
